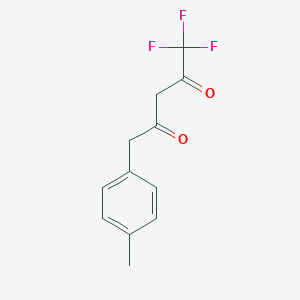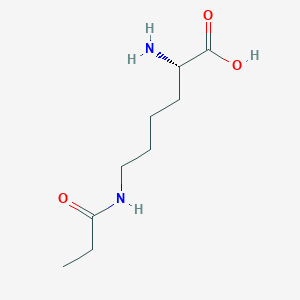
1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione” is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is also known as trifluoro-acetylacetone (TFAA) .
Molecular Structure Analysis
The molecular structure of 1,1,1-trifluoro-pentane-2,4-dione has been investigated by Density Functional Theory (DFT) calculations . It contains a total of 28 bonds; 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ketones (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 154.09, a linear formula of CH3COCH2COCF3, and a refractive index n20/D 1.388 (lit.) . It has a boiling point of 105-107 °C (lit.) and a density of 1.27 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
1. Synthesis of Trifluoromethylated Compounds
1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione has been used in the regioselective synthesis of various trifluoromethylated compounds. For example, it was involved in the synthesis of trifluoromethylated pyrazoles by selective protection, demonstrating its utility in creating structurally diverse fluorinated organic compounds (Lyga & Patera, 1990).
2. Gas Chromatographic Retention Studies
This compound has also been studied for its retention behavior in gas chromatographic columns. Research on the retention of its metal derivatives provided insights into the chemical effects of the support, ligand, and metal ion, crucial for understanding chromatographic separation processes (Dilli & Patsalides, 1979).
3. Formation of Functionalized Phenols
Further, it has been utilized in the formation of functionalized 5-alkyl-3-(trifluoromethyl)phenols through cyclization reactions, highlighting its role in synthesizing complex organic structures with potential pharmaceutical relevance (Büttner et al., 2013).
4. Study of Molecular Structure and Vibrational Frequencies
The molecular structure and vibrational frequencies of this compound have been extensively studied. These investigations provide critical data for understanding the physical and chemical properties of β-diketones, useful in various scientific domains, such as material science and spectroscopy (Zahedi-Tabrizi et al., 2006).
5. Involvement in Complex Formation Reactions
It has shown potential in complex formation reactions with metals. Studies on its reactions with nickel(II), cobalt(II), copper(II), and iron(III) have provided insights into the kinetics and mechanisms of these reactions, which are fundamental in coordination chemistry and materials science (Hynes & O'Shea, 1983).
Safety and Hazards
When handling “1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione”, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, or hot surfaces .
Propriétés
IUPAC Name |
1,1,1-trifluoro-5-(4-methylphenyl)pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-8-2-4-9(5-3-8)6-10(16)7-11(17)12(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCJBROBGJIIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)



![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)



